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molecular formula C11H14O4 B181347 3,4-Diethoxybenzoic acid CAS No. 5409-31-4

3,4-Diethoxybenzoic acid

Cat. No. B181347
M. Wt: 210.23 g/mol
InChI Key: VVKCVAPLTRZJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

When the product of Step A was substituted for N-hydroxy-1H-indole-4-carboximidamide and 3,4-diethoxybenzoic acid was substituted for 3,4-dipropoxybenzoic acid in Example 43, Step C the similar process afforded the title compound in 58% yield. 1H-NMR (CDCl3) 1.47-1.53 (m, 6H); 4.14-4.24 (m, 4H); 6.97 (d, 1H, J=8.48 Hz); 7.61-7.66 (m, 3H); 7.77 (dd, 1H, J=1.98, 8.42 Hz); 8.00 (d, 2H, J=8.55 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[NH:9])[NH:7][OH:8])=[CH:4][CH:3]=1.ONC(C1C2C=CNC=2C=CC=1)=N.[CH2:25]([O:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][C:36]=1[O:37][CH2:38][CH3:39])[C:31](O)=O)[CH3:26].C(OC1C=C(C=CC=1OCCC)C(O)=O)CC>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[N:9]=[C:31]([C:30]3[CH:34]=[CH:35][C:36]([O:37][CH2:38][CH3:39])=[C:28]([O:27][CH2:25][CH3:26])[CH:29]=3)[O:8][N:7]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(NO)=N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ONC(=N)C=1C=2C=CNC2C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)O)C=CC1OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC=1C=C(C(=O)O)C=CC1OCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NOC(=N1)C1=CC(=C(C=C1)OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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